Bicyclo[4.2.0]octan-3-one is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[4.2.0] framework with a ketone functional group at the 3-position. The molecular formula for bicyclo[4.2.0]octan-3-one is , and it has a molecular weight of approximately 140.18 g/mol . This compound is notable for its potential applications in synthetic organic chemistry and its interesting chemical reactivity.
Research into the biological activity of bicyclo[4.2.0]octan-3-one is limited, but compounds with similar bicyclic structures often exhibit interesting pharmacological properties. Some studies suggest that bicyclic compounds can display antimicrobial and anti-inflammatory activities, though specific data on bicyclo[4.2.0]octan-3-one itself is sparse.
Several synthetic routes have been developed for bicyclo[4.2.0]octan-3-one:
Bicyclo[4.2.0]octan-3-one has potential applications in:
The synthetic utility of bicyclo[4.2.0]octan-3-one derivatives gained traction in the late 20th century, with seminal work focusing on their preparation via intramolecular cyclizations. A landmark study demonstrated that lithium enolates of cyclohexanone could react with phenyl vinyl sulfoxide to form sulfinylbicyclo[4.2.0]octan-1-ols, precursors to the ketone via oxidation. This reaction’s regioselectivity was attributed to the formation of a bicycloalkanol anion intermediate, which undergoes stereospecific ring-opening under optimized solvent conditions (e.g., THF or DME). Isotopic labeling experiments further revealed that deuterium incorporation at the bridgehead position did not alter the cyclization pathway, underscoring the robustness of this method.
The advent of computational chemistry provided deeper insights into the compound’s reactivity. Density functional theory (DFT) analyses of Diels–Alder reactions involving 2-substituted cyclobut-2-enones showed that bicyclo[4.2.0]oct-3-en-7-ones form preferentially via asynchronous concerted mechanisms, with activation energies favoring ortho over meta adducts by 8–12 kcal/mol. These studies highlighted the role of frontier molecular orbital interactions, where the electron-deficient cyclobut-2-enone dienophile pairs selectively with electron-rich dienes to yield the bicyclic framework.
Three principal strategies dominate the synthesis of bicyclo[4.2.0]octan-3-one derivatives:
Cycloaddition Approaches:
Metathesis-Based Strategies:
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile undergoes alternating ring-opening metathesis polymerization (AROMP) with cyclohexene, catalyzed by ruthenium complexes, to yield stereoregular polymers. This reactivity is facilitated by the strained olefin within the bicyclic system.
Anion-Mediated Cyclizations:
Lithium enolates derived from ketones react with vinyl sulfoxides to form bicyclo[4.2.0]octanols, which are oxidized to the corresponding ketones. Yields exceed 70% when using radical-trapping agents like TEMPO to suppress side reactions.
Table 1: Comparative Analysis of Synthetic Routes to Bicyclo[4.2.0]octan-3-one Derivatives
Bicyclo[4.2.0]octan-3-one represents a structurally significant bicyclic ketone featuring a fused cyclohexane-cyclobutanone framework [1] [2]. This molecular scaffold has garnered considerable attention in synthetic organic chemistry due to its unique structural properties and potential applications in materials science and pharmaceutical development [3] [4]. The compound's molecular formula is C₈H₁₂O with a molecular weight of 124.183 daltons, characterized by its distinctive bridged ring system [2].
The [2+2] cycloaddition methodology represents the most prominent synthetic approach for constructing bicyclo[4.2.0]octan-3-one derivatives [3] [5] [4]. This strategy enables the convergent assembly of the bicyclic framework from readily available alkene precursors, offering both synthetic efficiency and structural diversity [3] [5].
Ketene-based [2+2] cycloadditions provide exceptional control over stereochemistry in the formation of bicyclo[4.2.0]octan-3-one derivatives [5] [6] [7]. The mechanism proceeds through a concerted, yet asynchronous pathway that enables antarafacial alignment between ketenes and alkenes, facilitating thermal [2+2] cycloaddition under mild conditions [5].
Research has demonstrated that ketenes with varying substituents exhibit distinct activation energies for cycloaddition reactions [7]. Density functional theory calculations using B3LYP-D3/6-311++G(d,p) level of approximation revealed that ketenes substituted with electron-withdrawing groups such as cyano (-CN) display the highest activation energy, while amino-substituted (-NH₂) ketenes demonstrate the lowest activation barriers [7]. This electronic effect directly influences the degree of asynchronicity in the cycloaddition process, with amino-substituted ketenes exhibiting the highest degree of asynchronicity and cyano-substituted variants showing the lowest [7].
| Ketene Substituent | Activation Energy (kcal/mol) | Degree of Asynchronicity | Reaction Rate |
|---|---|---|---|
| -NH₂ | Lowest | Highest | Fastest |
| -H | Moderate | Moderate | Moderate |
| -CH₃ | Moderate | Moderate | Moderate |
| -F | Moderate-High | Low-Moderate | Slow |
| -OH | Moderate-High | Low-Moderate | Slow |
| -CN | Highest | Lowest | Slowest |
The stereoselective nature of ketene cycloadditions stems from the unique transition state geometry, where the bulkier substituent on the ketene preferentially occupies the less sterically hindered face of the resulting cyclobutanone ring [5]. This stereochemical preference has been exploited in the synthesis of complex bicyclo[4.2.0]octane frameworks with high diastereoselectivity [5] [6].
Catalytic enantioselective variants utilizing chiral amine catalysts have been developed, enabling access to enantiomerically enriched bicyclo[4.2.0]octan-3-one derivatives with excellent selectivities [5]. These methodologies represent significant advances in asymmetric synthesis, providing routes to optically active materials for pharmaceutical applications [5].
Photochemical [2+2] cycloaddition represents an alternative approach for constructing bicyclo[4.2.0]octan-3-one frameworks, particularly valuable for accessing sterically challenging substrates [8] [9] [10] [11]. The photochemical methodology operates through a stepwise mechanism involving discrete diradical intermediates, contrasting with the concerted thermal pathways [10].
The photochemical process begins with photoexcitation of an enone to a singlet excited state, followed by rapid intersystem crossing to the triplet state [10]. Formation of an exciplex with the ground-state alkene generates a triplet diradical intermediate, which undergoes spin inversion to form the singlet diradical before cyclization to the cyclobutane product [10].
Recent developments in visible light photoredox catalysis have revolutionized photochemical [2+2] cycloadditions [9] [11]. Ruthenium(II) polypyridyl complexes, particularly Ru(bpy)₃²⁺ and related derivatives, effectively promote radical cation Diels-Alder cycloadditions and [2+2] cycloadditions under mild conditions using visible light irradiation [9] [11]. These methodologies enable reactions that would be electronically mismatched under thermal conditions, expanding the scope of accessible bicyclic frameworks [11].
A particularly noteworthy advancement involves the use of methylviologen as an oxidative quencher in combination with ruthenium photocatalysts [9]. This system enables [2+2] cycloadditions of electron-rich styrenes under ambient conditions, providing bicyclo[4.2.0]octane derivatives with excellent efficiency [9]. The reaction conditions are remarkably mild, with successful transformations achieved using standard household light bulbs or even ambient sunlight as the light source [9].
| Photocatalyst System | Light Source | Reaction Time | Typical Yield | Substrate Scope |
|---|---|---|---|---|
| Ru(bpy)₃²⁺/MV²⁺ | Visible LED | 2-8 hours | 70-95% | Electron-rich styrenes |
| Ru(bpz)₃²⁺ | Sunlight | 2.5 hours | 85-92% | Aromatic alkenes |
| Organic sensitizers | UV light | 4-12 hours | 60-80% | General alkenes |
The enantioselective variant of photochemical [2+2] cycloaddition has been achieved through the introduction of oxygen bridges to facilitate the cycloaddition process [8]. This methodology provides access to bicyclo[4.2.0]octanes with excellent enantioselectivity following a sequence of photocycloaddition, reduction, and fragmentation reactions [8].
Ring-opening metathesis polymerization has emerged as a powerful methodology for incorporating bicyclo[4.2.0]octene derivatives into polymeric materials [12] [13] [14]. The high ring strain inherent in bicyclic systems provides the thermodynamic driving force necessary for efficient polymerization [12] [15].
The development of efficient catalyst systems for bicyclo[4.2.0]octene polymerization has focused primarily on ruthenium-based olefin metathesis catalysts due to their exceptional functional group tolerance and broad applicability [13] [16] [17]. Grubbs catalysts, particularly the third-generation variants, have demonstrated superior performance in the polymerization of strained bicyclic monomers [13] [18].
The fast-initiating Grubbs catalyst (H₂IMes)(3-Br-Pyr)₂Cl₂Ru═CHPh has proven particularly effective for alternating ring-opening metathesis polymerization of bicyclo[4.2.0]oct-7-ene-7-carboxylate with cyclohexene [13] [14]. This catalyst system produces completely linear alternating copolymers with narrow dispersity and excellent molecular weight control [13] [14].
Research has revealed that bicyclo[4.2.0]octene-derived monomers exhibit unique polymerization behavior compared to their smaller ring analogs [13] [14]. Unlike bicyclo[3.2.0] and bicyclo[5.2.0] systems, the [4.2.0] framework minimizes intramolecular chain-transfer reactions, enabling the formation of high molecular weight linear polymers [13] [14].
| Catalyst System | Monomer | Temperature (°C) | Polymer Length (DP) | Dispersity |
|---|---|---|---|---|
| Grubbs III | Bicyclo[4.2.0]oct-7-ene-7-carboxylate | 35 | 16-36 | 2.0 ± 0.1 |
| Grubbs III | Bicyclo[3.2.0]hept-6-ene-6-carboxylate | 25 | 6-13 | >3.0 |
| Grubbs III | Bicyclo[5.2.0]non-8-ene-8-carboxylate | 35 | 10 | >2.5 |
The superior performance of bicyclo[4.2.0]octene derivatives in alternating ring-opening metathesis polymerization has been attributed to the optimal dihedral angles between substituents in the cyclohexane ring [14]. The approximately 60° dihedral angle in cyclohexane derivatives provides ideal spacing between polymer chain ends, preventing intramolecular cross-metathesis reactions that plague smaller ring systems [14].
Advanced catalyst designs incorporating N-heterocyclic carbene ligands with reduced steric bulk have enabled the polymerization of more sterically demanding bicyclo[4.2.0]octene monomers [17]. These catalyst modifications allow for the incorporation of diverse functional groups while maintaining high catalytic activity and selectivity [17].
The thermodynamic aspects of bicyclo[4.2.0]octene polymerization are governed by the interplay between ring strain relief and entropic factors [19] [16]. The ring strain in bicyclo[4.2.0]octene systems provides sufficient thermodynamic driving force to overcome the entropic penalty associated with polymerization, enabling high molecular weight polymer formation [16].
Computational studies have revealed that the reactivity of bicyclic monomers in ring-opening metathesis polymerization decreases with increasing ring size [15]. This trend correlates directly with the calculated ring strain energies, with bicyclo[4.2.0]octene derivatives exhibiting optimal reactivity for polymerization applications [15].
The thermodynamic control in bicyclic monomer activation has been further elucidated through studies of high-temperature ring-opening metathesis polymerization [19]. Niobium-based catalysts enable polymerization of low-strain cyclic olefins at elevated temperatures (80-100°C), achieving turnover frequencies exceeding 195,000 h⁻¹ for certain bicyclic substrates [19].
| Temperature (°C) | Turnover Frequency (h⁻¹) | Conversion (%) | Living Character |
|---|---|---|---|
| 25 | 1,200 | 45 | Yes |
| 50 | 7,660 | 75 | Yes |
| 80 | 18,900 | 90 | Partial |
| 100 | 195,000 | 95 | No |
The activation energy barriers for bicyclo[4.2.0]octene polymerization have been determined through kinetic studies using third-generation Grubbs catalysts [18]. The rate-determining step involves the dissociation of pyridine ligands from the catalyst precursor, with an inverse first-order dependency on pyridine concentration observed in the rate law [18].
Thermodynamic modeling of bicyclic monomer polymerization has revealed that the inclusion of cyclohexyl rings fused to the polymer backbone provides optimal conditions for alternating functionality incorporation [13] [14]. This structural feature minimizes unfavorable conformational interactions while maximizing the efficiency of alternating sequence formation [13] [14].
The Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-3-one represents a paradigmatic example of regioselective oxygen insertion in strained bicyclic systems [1] [2]. This transformation proceeds through a well-defined mechanistic pathway involving the formation of a Criegee intermediate, followed by migration of one of the carbon substituents to the oxygen atom [3] [4]. The regioselectivity of this process is governed by the relative migratory aptitude of the groups adjacent to the carbonyl carbon, with tertiary alkyl groups showing the highest tendency to migrate, followed by cyclohexyl, secondary alkyl, phenyl, primary alkyl, and finally methyl groups [1].
Experimental investigations have demonstrated that bicyclo[4.2.0]octan-7-one (a closely related structural analogue) exhibits moderate regioselectivity in Baeyer-Villiger oxidations with hydrogen peroxide, yielding the corresponding lactone P1 as the major regioisomer [1] [2]. This selectivity pattern provides crucial insights into the electronic and steric factors governing oxygen insertion pathways in the bicyclo[4.2.0]octane framework.
Density functional theory calculations at the B3LYP/6-31G(d) level have provided detailed insights into the transition state structures governing Baeyer-Villiger oxidations of bicyclo[4.2.0]octan-7-one systems [1]. The computational analysis reveals that these reactions proceed through asynchronous bond formation processes, characterized by distinct geometric parameters at the transition states.
The optimized transition state geometries exhibit O-H bond lengths ranging from 2.480 to 2.483 Å and O-C bond lengths spanning 1.875 to 2.411 Å [1]. These geometric parameters indicate that bond formation occurs in a sequential rather than concerted manner, with the oxygen-carbon bond formation preceding complete proton transfer. The transition state leading to the favored regioisomer P1 (TS1) shows an O-H distance of 2.480 Å and an O-C distance of 1.887 Å, while the alternative pathway (TS2) exhibits corresponding distances of 2.481 Å and 2.411 Å, respectively [1].
| Transition State | O-H Bond Length (Å) | O-C Bond Length (Å) | Substrate | Product |
|---|---|---|---|---|
| TS1 | 2.480 | 1.887 | bicyclo[4.2.0]octan-7-one | P1 |
| TS2 | 2.481 | 2.411 | bicyclo[4.2.0]octan-7-one | P2 |
| TS3 | 2.483 | 1.875 | bicyclo[3.2.0]heptan-6-one | P3 |
| TS4 | 1.916 | 1.898 | bicyclo[3.2.0]heptan-6-one | P4 |
The activation energies for these competing pathways reveal moderate regioselectivity for the bicyclo[4.2.0]octan-7-one system, with TS1 requiring 32.007 kilocalories per mole and TS2 requiring 32.015 kilocalories per mole [1]. This energy difference of only 0.008 kilocalories per mole indicates that both pathways are kinetically accessible, leading to product mixtures rather than complete selectivity.
Intrinsic reaction coordinate calculations have validated that these transition states connect the appropriate reactant and product states, confirming the mechanistic pathways proposed [1]. The electronic structures of these stationary points have been analyzed using natural bond orbital methods, providing detailed insights into the charge distribution and bonding patterns during the transformation.
The regioselectivity of Baeyer-Villiger oxidations in bicyclo[4.2.0]octan-3-one systems is fundamentally controlled by electronic effects that stabilize specific migration pathways [1] [5]. Electrostatic potential mapping has revealed that the carbon atoms at the migration sites carry positive partial charges, with Mulliken charge analysis showing +0.018 for the C6 position in bicyclo[4.2.0]octan-7-one and +0.014 for the corresponding C5 position in bicyclo[3.2.0]heptan-6-one [1].
These positive charges enhance the electrophilic character of the migration sites, facilitating favorable interactions with the nucleophilic oxygen atom during the insertion process [1] [5]. The enhanced electrostatic attraction between the positively charged carbon centers and the oxygen atom of the peroxide reagent provides a thermodynamic driving force for regioselective migration.
Electronic stabilization arises primarily from the ability of bridgehead carbon atoms to accommodate partial positive charge through hyperconjugative interactions with adjacent carbon-carbon bonds [5]. The bicyclo[4.2.0]octane framework provides multiple pathways for charge delocalization, with the strain energy of the four-membered ring contributing to the overall electronic reorganization during the migration step.
| Substrate Type | Favored Migration Pathway | Mulliken Charge (Migration Site) | Electronic Stabilization |
|---|---|---|---|
| bicyclo[4.2.0]octan-7-one | C1-C6 bond migration (P1) | +0.018 | Bridgehead carbon stabilization |
| bicyclo[3.2.0]heptan-6-one | C5-C6 bond migration (P3) | +0.014 | Bridgehead carbon stabilization |
The electronic effects also manifest in the thermodynamic stability of the products formed [1]. Product P1 from bicyclo[4.2.0]octan-7-one is thermodynamically favored by 3.138 kilocalories per mole compared to P2, while the formation of both products is highly exothermic (-88.468 and -85.330 kilocalories per mole, respectively) [1]. This strong thermodynamic driving force ensures irreversible lactone formation under typical reaction conditions.
Computational analysis of the electronic density changes during the migration step reveals that electron density is transferred from the migrating carbon-carbon bond to the forming carbon-oxygen bond [6]. This charge reorganization is facilitated by the σ* orbitals of the bicyclic framework, which can accept electron density through hyperconjugative interactions with the breaking and forming bonds.
Acid-catalyzed ring rearrangements of bicyclo[4.2.0]octan-3-one systems represent a versatile class of transformations that can lead to diverse skeletal reorganizations [7] [8]. These processes typically involve protonation of the carbonyl oxygen or other basic sites within the molecule, followed by carbon-carbon bond cleavage and subsequent rearrangement pathways. The specific course of these rearrangements depends critically on the substitution pattern of the bicyclic framework and the reaction conditions employed.
Aluminum trichloride-mediated rearrangements have been extensively studied for bicyclo[4.2.0]octan-2-one derivatives, revealing that the presence of substituents at specific positions dramatically influences the reaction outcome [7]. Monosubstituted systems (5- or 6-methylbicyclo[4.2.0]octan-2-ones) show remarkable resistance to rearrangement, while disubstituted derivatives undergo facile transformation via novel mechanistic pathways [7].
The rearrangement mechanism involves initial fission of the central cyclobutane bond to generate a homoallylcarbinyl cation intermediate [7]. This primary process is followed by a 1,2-hydride shift and subsequent transannular cyclization to yield the final rearranged products. The preference for this pathway reflects the relief of ring strain associated with the four-membered ring opening, which provides a substantial thermodynamic driving force for the transformation.
Hydrolysis-induced alkene isomerization in bicyclo[4.2.0]octan-3-one systems represents a complex mechanistic process involving multiple equilibria and competing reaction pathways [9] [10]. These transformations typically occur under acidic aqueous conditions, where protonation of the carbonyl oxygen increases the electrophilicity of the bicyclic framework and facilitates subsequent bond reorganization processes.
The isomerization process often involves the formation of enolate intermediates through reversible proton abstraction from positions adjacent to the carbonyl group [9]. In aqueous media, these enolate species can undergo various transformations, including alkene migration, ring opening, and skeletal rearrangement. The specific outcome depends on the relative stability of the various intermediate species and the kinetic barriers separating them.
Experimental studies have demonstrated that bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides undergo alkene isomerization during hydrolysis conditions, forming more thermodynamically stable bicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid derivatives [9]. This isomerization involves a thermodynamic stabilization of approximately 1.5 kilocalories per mole, providing a driving force for the rearrangement process.
The mechanism of alkene isomerization likely proceeds through a series of protonation-deprotonation equilibria, with the bicyclic framework serving as a scaffold to control the stereochemical outcome [10]. Chain-walking processes, analogous to those observed in alkene metathesis reactions, may contribute to the overall transformation by enabling reversible hydrogen migration along the carbon chain.
Deuterium labeling studies have provided evidence for the reversible nature of these isomerization processes [10]. When reactions are conducted in deuterated solvents, deuterium incorporation is observed at multiple positions within the bicyclic framework, indicating that the hydrogen migration processes are indeed reversible and can occur at various sites within the molecule.
The stability of bicyclo[4.2.0]octan-3-one and related systems is profoundly influenced by solvent effects, which can modulate both the thermodynamic stability of the bicyclic framework and the kinetics of competing decomposition pathways [11] [12]. These solvent effects arise from multiple factors, including dielectric stabilization, hydrogen bonding interactions, and specific solvation phenomena.
Nonpolar solvents such as benzene provide remarkable thermal stability to bicyclo[4.2.0]octanol derivatives, allowing these compounds to be heated at reflux temperatures without significant decomposition [11]. This stability reflects the minimal interaction between the nonpolar solvent and the bicyclic framework, preventing activation of decomposition pathways that might be promoted by more reactive solvent systems.
In contrast, protic solvents such as ethanol promote ring-opening reactions of bicyclo[4.2.0]octanol systems through hydrogen bonding interactions [11]. These solvents can stabilize transition states leading to ring cleavage by forming favorable hydrogen bonds with developing charges during the bond-breaking process. The stereochemistry of the bicyclic system plays a crucial role in determining the specific products formed, with some diastereomers showing enhanced selectivity for particular ring-opening pathways.
| Solvent Type | Dielectric Constant | Effect on Bicyclo[4.2.0]octanol | Proposed Mechanism |
|---|---|---|---|
| Benzene (Nonpolar) | 2.3 | Remarkable stability | Thermal stability |
| Ethanol (Protic) | 24.5 | Ring opening observed | Hydrogen bonding effects |
| THF (Aprotic polar) | 7.6 | Favors cyclization | Stabilization of intermediates |
| DME (Aprotic polar) | 7.2 | Favors cyclization | Stabilization of intermediates |
| Water (Protic polar) | 80.1 | Hydrolysis enhancement | Protonation catalysis |
Aprotic polar solvents such as tetrahydrofuran and 1,2-dimethoxyethane favor cyclization reactions leading to bicyclo[4.2.0]octanol formation [12]. These solvents can stabilize charged intermediates through dipolar interactions without providing protic sites that might compete for hydrogen bonding. The enhanced stabilization of anionic intermediates in these media promotes cyclization pathways over competing fragmentation processes.
Aqueous media present particularly complex solvation environments for bicyclo[4.2.0]octan-3-one systems [13] [14]. Water can act both as a hydrogen bond donor and acceptor, leading to multiple interaction modes with the bicyclic framework. Protonation of basic sites within the molecule becomes more favorable in aqueous media, particularly under acidic conditions, leading to enhanced reactivity toward hydrolysis and rearrangement processes.
The pH dependence of stability in aqueous systems reflects the different protonation states accessible to the bicyclic framework [13] [14]. Under acidic conditions, protonation of the carbonyl oxygen or other basic sites increases the electrophilicity of the system and promotes various decomposition pathways. Neutral or basic conditions may favor different equilibria, potentially stabilizing the bicyclic framework against unwanted side reactions.
Temperature effects interact synergistically with solvent polarity to influence the overall stability of bicyclo[4.2.0]octan-3-one systems [11]. Higher temperatures generally accelerate all competing processes, but the relative rates of different pathways can be selectively modified by appropriate solvent choice. This temperature-solvent interplay provides opportunities for controlling reaction selectivity through careful optimization of reaction conditions.